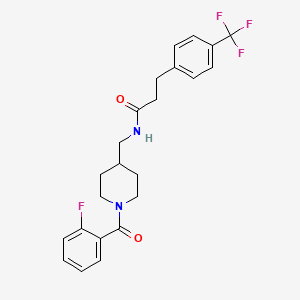
2-(1H-indazol-5-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indazol-5-yl)acetonitrile is a heterocyclic organic compound. It is a derivative of indazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of indazole derivatives, such as this compound, involves various strategies including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound includes a five-membered heterocyclic moiety with three carbon atoms, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include transition metal catalyzed reactions, reductive cyclization reactions, and the formation of C–N and N–N bonds .Physical And Chemical Properties Analysis
This compound is a powder at room temperature. It has a molecular weight of 157.17 .Scientific Research Applications
Synthesis and Reactivity : The reaction of 2-(1H-indazol-5-yl)acetonitrile in different conditions can lead to the formation of various compounds. For instance, Reisner et al. (2005) demonstrated the formation of complexes with a cyclic amidine ligand, showcasing the metal-assisted iminoacylation of indazole (Reisner et al., 2005). Similarly, synthesis reactions involving different substituents have been explored by Li Zhulai (2011) to discuss the yield and isomer distribution of related compounds (Li Zhulai, 2011).
Complex Formation and Catalysis : Compounds derived from this compound have been used to form complexes with metals. Hurtado et al. (2010) synthesized palladium(II) complexes bearing new pincer ligands, which demonstrated catalytic properties (Hurtado et al., 2010).
Medicinal Chemistry Applications : Greitāns et al. (2018) explored the synthesis of tetrahydroindazole-triazole conjugates and their derivatization, which are of interest in medicinal chemistry (Greitāns et al., 2018).
Structural Characterization : Teixeira et al. (2006) worked on the synthesis and characterization of indazoles substituted at various positions, providing insights into their molecular structures (Teixeira et al., 2006).
Novel Synthesis Methods : Krishna et al. (2015) synthesized medicinally important triazoles using a novel catalyzed cycloaddition involving aryl azides and aryl acetonitriles (Krishna et al., 2015).
Fluorescent Derivatives and Antibacterial Activities : Research on the synthesis of fluorescent pyrazolo[4,3-a]acridine derivatives by Daghigh et al. (2014) indicated strong antibacterial activities, which is crucial in the field of medicinal chemistry (Daghigh et al., 2014).
Cyclic Voltammetry Analysis : Pordel et al. (2014) conducted cyclic voltammetry analysis of new heterocyclic green dyes derived from indazole, highlighting their potential applications in dye chemistry (Pordel et al., 2014).
Mechanism of Action
Target of Action
Indazole-containing compounds, which include 2-(1h-indazol-5-yl)acetonitrile, are known to interact with a variety of biological targets due to their broad range of chemical and biological properties .
Mode of Action
Indazole derivatives are known to exhibit diverse biological activities, including anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These activities suggest that the compound interacts with its targets in a way that modulates their function, leading to the observed biological effects.
Biochemical Pathways
Indazole derivatives are known to influence a variety of biological pathways due to their diverse biological activities . For instance, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13), which are involved in inflammatory responses .
Pharmacokinetics
It is known that the compound is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.
Result of Action
Given the diverse biological activities of indazole derivatives, it can be inferred that the compound likely induces a range of molecular and cellular changes depending on the specific biological target and context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in water and other polar solvents suggests that its action could be influenced by the hydration status of the biological environment . Additionally, factors such as pH and temperature could potentially affect the compound’s stability and interaction with its targets.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Compounds containing an indazole nucleus have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some indazole derivatives have been reported to inhibit cyclo-oxygenase-2 (COX-2), a key enzyme involved in inflammation .
Cellular Effects
Indazole derivatives have been reported to have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism . For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis (OA) cartilage .
Molecular Mechanism
Indazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of indazole derivatives have been a subject of study in various in vitro and in vivo studies .
Dosage Effects in Animal Models
Indazole derivatives have been studied for their effects at different dosages in animal models .
Metabolic Pathways
Indazole derivatives have been reported to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Indazole derivatives have been studied for their interactions with transporters or binding proteins, as well as their effects on localization or accumulation .
Subcellular Localization
Indazole derivatives have been studied for their subcellular localization and any effects on their activity or function .
Properties
IUPAC Name |
2-(1H-indazol-5-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-4-3-7-1-2-9-8(5-7)6-11-12-9/h1-2,5-6H,3H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQRRKEBZJBTOTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CC#N)C=NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000543-14-5 |
Source


|
| Record name | 2-(1H-indazol-5-yl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
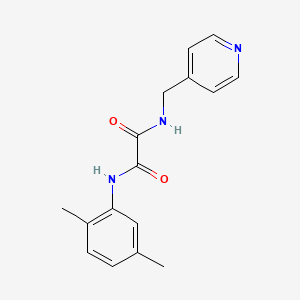
![4-bromo-3-methyl-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]aniline](/img/structure/B2368943.png)
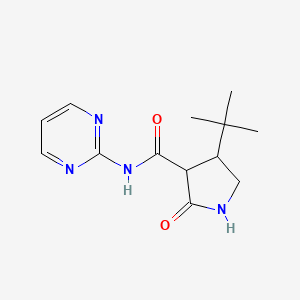

![4-((4-fluorophenyl)sulfonyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)butanamide](/img/structure/B2368949.png)
![N~4~-(3-fluoro-4-methylphenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2368951.png)
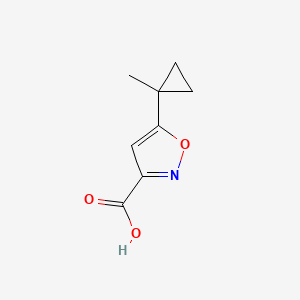
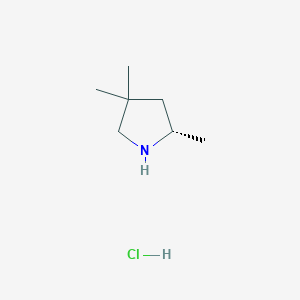
![3-oxo-N-(4-(trifluoromethoxy)phenyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2368955.png)
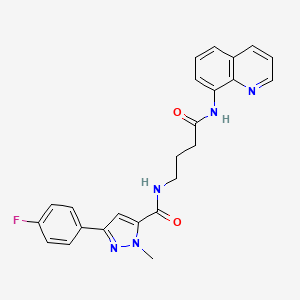

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-[1,1'-biphenyl]-4-carboxamide hydrochloride](/img/structure/B2368958.png)
![1,3-bis(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2368959.png)
